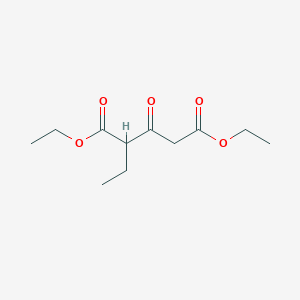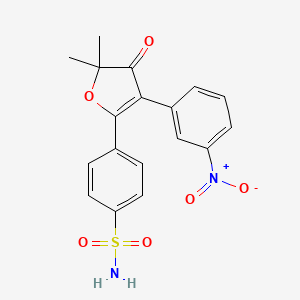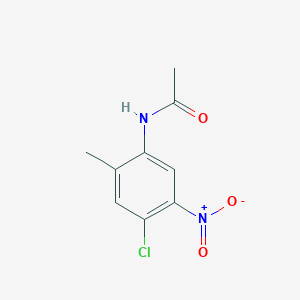
3-(Piperidin-2-yl)propane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Piperidin-2-yl)propane-1-thiol is an organic compound that features a piperidine ring attached to a propane-1-thiol group. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many natural and synthetic compounds. The thiol group (-SH) in this compound imparts unique chemical properties, making it a valuable compound in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-2-yl)propane-1-thiol typically involves the reaction of piperidine with a suitable thiolating agent. One common method is the reaction of piperidine with 3-chloropropane-1-thiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the carbon atom bonded to the chlorine, displacing the chlorine and forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation or chromatography are used to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Piperidin-2-yl)propane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding piperidine derivative.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming new carbon-sulfur bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Piperidine derivatives.
Substitution: Various carbon-sulfur bonded compounds.
Applications De Recherche Scientifique
3-(Piperidin-2-yl)propane-1-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections or as a precursor to drug candidates.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Piperidin-2-yl)propane-1-thiol depends on its specific application. In biological systems, the thiol group can interact with various molecular targets, such as enzymes or receptors, through the formation of disulfide bonds or other covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The piperidine ring may also contribute to the compound’s activity by enhancing its binding affinity to specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Piperidin-1-yl)propane-2,3-dione 4-allylthiosemicarbazone: This compound features a piperidine ring and a thiol group, similar to 3-(Piperidin-2-yl)propane-1-thiol, but with additional functional groups that impart different chemical properties.
Piperidine derivatives: Various piperidine-based compounds are used in drug discovery and development due to their diverse biological activities.
Uniqueness
This compound is unique due to the presence of both a piperidine ring and a thiol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in chemistry, biology, and medicine.
Propriétés
Formule moléculaire |
C8H17NS |
|---|---|
Poids moléculaire |
159.29 g/mol |
Nom IUPAC |
3-piperidin-2-ylpropane-1-thiol |
InChI |
InChI=1S/C8H17NS/c10-7-3-5-8-4-1-2-6-9-8/h8-10H,1-7H2 |
Clé InChI |
HZCCJEGMCZJSQJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)CCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Azaspiro[3.4]octan-2-ylmethanamine](/img/structure/B13977199.png)


![Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate](/img/structure/B13977220.png)










